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molecular formula C14H12N2 B1622364 2-(3-methylphenyl)-1H-benzimidazole CAS No. 6528-83-2

2-(3-methylphenyl)-1H-benzimidazole

Cat. No. B1622364
M. Wt: 208.26 g/mol
InChI Key: USLJYASOSQJYGN-UHFFFAOYSA-N
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Patent
US06030992

Procedure details

The intermediate 2-(3-methylphenyl)-benzimidazole was prepared by first mixing reacting 1-amino-2-nitrobenzene (8.50 g, 61.54 mmol) with toluene (180 ml) and heating to 100° C. To this mixture was then added 20 ml of N,N-diethylaniline and the reaction vessel was placed under a nitrogen atmosphere. To this solution was then added 3-methylbenzoyl chloride (24 ml, 132 mmol) and this mixture was then stirred overnight.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Three
Quantity
180 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-])=O.C(N(CC)C1C=CC=CC=1)C.[CH3:22][C:23]1[CH:24]=[C:25]([CH:29]=[CH:30][CH:31]=1)[C:26](Cl)=O>C1(C)C=CC=CC=1>[CH3:22][C:23]1[CH:24]=[C:25]([C:26]2[NH:1][C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=3[N:8]=2)[CH:29]=[CH:30][CH:31]=1

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
NC1=C(C=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)N(C1=CC=CC=C1)CC
Step Three
Name
Quantity
24 mL
Type
reactant
Smiles
CC=1C=C(C(=O)Cl)C=CC1
Step Four
Name
Quantity
180 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by first mixing

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=CC1)C=1NC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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